molecular formula C17H19N3O4S B2994245 6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1170100-93-2

6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2994245
CAS No.: 1170100-93-2
M. Wt: 361.42
InChI Key: SYHZIUNPRUGQJY-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core with acetyl and 2,5-dimethylfuran-3-carboxamido substituents.

The compound’s structure includes:

  • A 6-acetyl group, which may influence conformational stability or receptor interactions.
  • A 2,5-dimethylfuran-3-carboxamido substituent at position 2, introducing steric and electronic modifications compared to other carboxamide derivatives.
  • A fused tetrahydrothieno[2,3-c]pyridine system, a common motif in medicinal chemistry for enhancing binding affinity and metabolic stability.

Properties

IUPAC Name

6-acetyl-2-[(2,5-dimethylfuran-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-8-6-12(9(2)24-8)16(23)19-17-14(15(18)22)11-4-5-20(10(3)21)7-13(11)25-17/h6H,4-5,7H2,1-3H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZIUNPRUGQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 344.42 g/mol
  • CAS Number : Not specifically listed in the available resources but can be derived from its structural components.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities including:

  • Anticancer Effects : Compounds containing thieno[2,3-c]pyridine moieties have been studied for their anticancer properties. For example, derivatives have shown selective inhibition against topoisomerase II, leading to apoptosis in cancer cell lines such as breast and prostate cancers .
  • Antioxidant Activity : The presence of furan derivatives often correlates with increased reactive oxygen species (ROS) generation in cancer cells, which may contribute to their cytotoxic effects .
  • Antidote Properties : Some related compounds have been identified as potential antidotes in agricultural applications, particularly against herbicide toxicity in crops like sunflowers .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II activity, disrupting DNA replication and transcription processes in cancer cells.
  • Induction of Apoptosis : The compound may induce apoptosis through cell cycle arrest at the G1 phase and activation of apoptotic pathways.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress in cancer cells, further promoting apoptosis.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThieno[2,3-c]pyridine derivativesSelective inhibition of cancer cell proliferation
AntioxidantFuran derivativesInduction of ROS in cancer cells
AntidoteN-acylated thieno compoundsProtection against herbicide toxicity

Case Studies

  • Anticancer Activity Study :
    A study evaluated the anticancer effects of a series of thieno[2,3-c]pyridine derivatives on various cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast and lung cancer cells at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
  • Toxicological Assessment :
    Another investigation focused on the safety profile of these compounds when used as agricultural antidotes. The findings suggested minimal toxicity to non-target organisms while effectively mitigating herbicide damage in crops .

Comparison with Similar Compounds

Key Observations:

In adenosine A1 receptor modulators, 2-amino-3-benzoylthiophenes with trifluoromethyl substitutions showed optimal allosteric activity , suggesting that electron-withdrawing groups (e.g., Cl in CAS 1171076-68-8) may similarly influence target interactions.

Role of Position 6 Substituents: The acetyl group in the target compound and CAS 1171076-68-8 may stabilize the tetrahydrothienopyridine ring conformation, whereas methyl (CAS 1171076-68-8) or benzyl groups (CAS 1329954-84-8) could alter steric bulk and metabolic pathways .

Anti-Mycobacterial Activity: A 3D-QSAR study on 2,6-disubstituted analogs highlighted that electron-withdrawing groups at position 2 (e.g., nitro or chloro) and small hydrophobic groups at position 6 (e.g., acetyl) correlate with enhanced anti-mycobacterial activity .

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

Research Gaps : Experimental studies on receptor binding, pharmacokinetics, and toxicity are needed to validate hypothesized activities.

Methodology : Structural comparisons rely on crystallographic and QSAR modeling tools (e.g., SHELX , CoMFA/CoMSIA ).

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